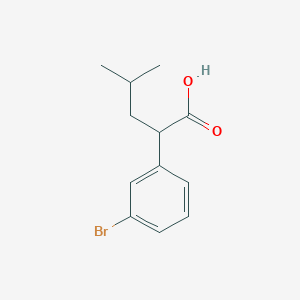

2-(3-Bromophenyl)-4-methylpentanoic acid

Description

General Academic Significance within Synthetic Organic Chemistry

Arylalkanoic acids, the broader family to which 2-(3-Bromophenyl)-4-methylpentanoic acid belongs, are of significant academic and industrial interest. The presence of both a carboxylic acid group and an aryl halide within the same molecule provides two distinct and highly reactive functional handles. This duality allows for a wide range of chemical transformations, making such compounds valuable intermediates in multi-step syntheses.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, or it can be removed entirely through decarboxylation. The bromophenyl group, on the other hand, is a classic substrate for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the bromine atom at the meta position of the phenyl ring in this compound influences the electronic properties and steric environment of the molecule, which can be exploited to achieve specific reactivity and selectivity in synthetic transformations.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound is characterized by a pentanoic acid backbone with a 3-bromophenyl substituent at the α-carbon (C2) and a methyl group at the γ-carbon (C4).

| Feature | Description |

| Backbone | Pentanoic acid |

| α-Substituent | 3-Bromophenyl group |

| γ-Substituent | Methyl group |

| Chiral Center | The α-carbon (C2) is a stereocenter |

A critical aspect of this compound's structure is the presence of a chiral center at the α-carbon. This means that this compound can exist as a pair of enantiomers, (R)-2-(3-Bromophenyl)-4-methylpentanoic acid and (S)-2-(3-Bromophenyl)-4-methylpentanoic acid. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and pharmacological properties.

The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is a major focus in modern organic chemistry. For analogous compounds like (S)-3-(4-Bromophenyl)butanoic acid, stereoselective synthetic routes have been developed, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Similar strategies could be envisioned for the enantioselective synthesis of this compound. The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is another important technique in obtaining stereochemically pure compounds.

Current Research Trajectories in Advanced Organic Synthesis Involving Analogous Structures

While specific research on this compound is not extensively documented in publicly available literature, current research on analogous structures provides a clear indication of its potential applications and the direction of future investigations.

Research involving compounds with the 2-(3-bromophenyl) fragment is active in the field of medicinal chemistry. For instance, the more complex molecule, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor, a target for cancer therapy. mdpi.comnih.govworktribe.comresearchgate.net This suggests that the 2-(3-bromophenyl) moiety can serve as a key pharmacophore in the design of biologically active molecules.

Furthermore, the functionalization of the bromophenyl group through cross-coupling reactions remains a vibrant area of research. The ability to introduce new aryl, alkyl, or other functional groups at the bromine-bearing carbon allows for the rapid diversification of the core structure, leading to libraries of new compounds for screening in drug discovery and materials science.

The development of novel catalytic systems that can selectively activate and transform the C-Br bond in the presence of the carboxylic acid group (or its derivatives) is another key research trajectory. Such methodologies would enhance the synthetic utility of this compound and its analogs, enabling more efficient and environmentally benign synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNLSQASZHIGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl 4 Methylpentanoic Acid

Classical Synthetic Routes and Precursors

Classical, or non-asymmetric, syntheses of 2-(3-bromophenyl)-4-methylpentanoic acid prioritize the formation of the correct atomic connectivity, resulting in a racemic mixture of the final product. These routes typically commence with precursors that can be elaborated to introduce the necessary functional groups and carbon framework.

Bromination Strategies in Aryl and Alkyl Systems Leading to Key Intermediates

A crucial precursor for the synthesis of this compound is 3-bromophenylacetic acid. The synthesis of this intermediate involves the selective introduction of a bromine atom onto the phenylacetic acid backbone. One common method for the synthesis of 3-bromophenylacetic acid begins with 3-bromoacetophenone, which undergoes a Willgerodt-Kindler reaction. In this reaction, 3-bromoacetophenone is heated with morpholine and sulfur to form a thioamide, which is then hydrolyzed with acid to yield 3-bromophenylacetic acid chemicalbook.com.

Alternatively, direct bromination of phenylacetic acid is generally not a viable strategy as it tends to produce a mixture of ortho- and para-substituted isomers, with the meta-isomer being a minor product. Therefore, starting with a precursor that already contains the desired 3-bromo substitution pattern is a more efficient approach.

Formation of the Pentanoic Acid Moiety

With 3-bromophenylacetic acid as the key intermediate, the next step is the introduction of the isobutyl group at the α-carbon to form the this compound structure. This can be achieved through several established methods for α-alkylation of carboxylic acid derivatives.

One straightforward approach is the direct alkylation of the dianion of 3-bromophenylacetic acid. The carboxylic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and the α-proton, forming a dianion. This is then reacted with an isobutyl halide (e.g., 1-bromo-2-methylpropane) to introduce the isobutyl group at the α-position.

Another widely used method is the malonic ester synthesis . study.comaskthenerd.comquora.comwikipedia.orglibretexts.org This route begins with the alkylation of diethyl malonate with 3-bromobenzyl halide. The resulting diethyl (3-bromobenzyl)malonate is then subjected to a second alkylation using an isobutyl halide. Subsequent hydrolysis of the diester followed by decarboxylation upon heating yields the desired this compound. A variation of this would involve a single alkylation of diethyl malonate with an appropriate halide, though this is less direct for achieving the target structure.

A third approach involves the use of a Grignard reagent . nih.govchemrxiv.orgresearchgate.netyoutube.com This would entail the formation of a Grignard reagent from 3-bromobenzyl halide, which can then be used in a subsequent reaction. However, a more direct Grignard route to a similar carboxylic acid would involve reacting an aryl Grignard reagent with carbon dioxide. For the target molecule, one could envision the reaction of 3-bromobenzylmagnesium halide with a suitable electrophile to construct the pentanoic acid chain.

Reaction Conditions and Optimization for Non-Asymmetric Synthesis

The efficiency of the non-asymmetric synthesis of this compound is dependent on the careful optimization of reaction conditions for each step.

For the α-alkylation of 3-bromophenylacetic acid, the choice of base, solvent, and temperature is critical. Strong, non-nucleophilic bases like LDA are essential for the quantitative formation of the enolate. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the alkylating agent, 1-bromo-2-methylpropane, is also performed at low temperatures, followed by slow warming to room temperature.

In the malonic ester synthesis, the choice of base is typically sodium ethoxide in ethanol. askthenerd.comquora.com The success of the dialkylation depends on the sequential and complete deprotonation and alkylation steps. Hydrolysis of the ester is usually achieved with a strong base like sodium hydroxide (B78521), followed by acidification. The subsequent decarboxylation requires heating, and the temperature must be controlled to prevent decomposition.

Below is a table summarizing the key reactions and typical conditions for the classical synthesis of this compound.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Willgerodt-Kindler Reaction | 3-Bromoacetophenone | 1. Morpholine, Sulfur, reflux2. H2SO4, Acetic Acid, H2O, reflux | 3-Bromophenylacetic acid |

| α-Alkylation | 3-Bromophenylacetic acid | 1. 2 eq. LDA, THF, -78 °C2. 1-Bromo-2-methylpropane | This compound |

| Malonic Ester Synthesis (Step 1) | Diethyl malonate | 1. NaOEt, EtOH2. 3-Bromobenzyl bromide | Diethyl (3-bromobenzyl)malonate |

| Malonic Ester Synthesis (Step 2) | Diethyl (3-bromobenzyl)malonate | 1. NaOEt, EtOH2. 1-Bromo-2-methylpropane | Diethyl (3-bromobenzyl)(isobutyl)malonate |

| Malonic Ester Synthesis (Step 3) | Diethyl (3-bromobenzyl)(isobutyl)malonate | 1. NaOH, H2O, heat2. H3O+, heat (decarboxylation) | This compound |

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to produce one enantiomer of this compound in excess over the other. This is achieved by introducing a chiral element during the reaction that influences the stereochemical outcome.

Enantioselective Approaches for the Chiral Center at C-2

The key challenge in the asymmetric synthesis of this compound is the stereoselective formation of the C-2 stereocenter. This is typically achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliary-Mediated Synthesis

A well-established strategy for asymmetric α-alkylation involves the use of a chiral auxiliary. wikipedia.orgwikiwand.com This approach involves covalently attaching a chiral molecule to the carboxylic acid precursor, which then directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation. The auxiliary is then removed to yield the enantiomerically enriched product.

A common class of chiral auxiliaries for this purpose are the Evans oxazolidinones . wikipedia.orgwikiwand.com The synthesis would proceed as follows:

Acylation: 3-Bromophenylacetic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone.

Diastereoselective Enolization and Alkylation: The N-acyloxazolidinone is treated with a base like LDA or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate. The bulky substituent on the oxazolidinone shields one face of the enolate, directing the incoming alkylating agent (1-bromo-2-methylpropane) to the opposite face. This results in the formation of one diastereomer in excess.

Removal of the Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired enantiomer of this compound. The chiral auxiliary can often be recovered and reused.

Another approach involves the use of "traceless" chiral auxiliaries , such as chiral lithium amides. nih.gov In this method, a chiral lithium amide is used as the base to deprotonate the arylacetic acid, forming a chiral enediolate complex. This complex then reacts with the alkylating agent, and the chirality of the lithium amide directs the alkylation to produce an enantiomerically enriched product directly, without the need for covalent attachment and removal of the auxiliary.

Chiral Catalyst-Enabled Synthesis

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While direct catalytic asymmetric alkylation of carboxylic acid enolates is challenging, related transformations for the synthesis of 2-arylpropanoic acids (profens) provide insight into potential catalyst-enabled routes. dss.go.thresearchgate.netfrontiersin.orgnih.gov

One potential, albeit indirect, catalytic approach could involve the asymmetric hydrogenation of a suitable prochiral olefin precursor. For example, a molecule such as (E)-2-(3-bromophenyl)-4-methylpent-2-enoic acid could be synthesized and then subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP). nih.govresearchgate.net The chiral catalyst would coordinate to the double bond in a way that favors the addition of hydrogen from one face, leading to the formation of one enantiomer of the desired product in excess.

The following table outlines the key steps and components in the asymmetric synthesis of this compound.

| Asymmetric Approach | Key Step | Chiral Reagent/Catalyst | General Principle |

| Chiral Auxiliary-Mediated | Diastereoselective Alkylation | Evans Oxazolidinone | Covalent attachment of a chiral auxiliary directs the alkylation to one face of the enolate. |

| Chiral Auxiliary-Mediated | Enantioselective Alkylation | Chiral Lithium Amide | A chiral base forms a chiral enediolate complex, directing the alkylation without covalent attachment of the auxiliary. |

| Chiral Catalyst-Enabled | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complex | A chiral catalyst coordinates to a prochiral olefin precursor, directing the addition of hydrogen to one face. |

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to preferentially form one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one. In the context of this compound, a plausible diastereoselective approach would involve the alkylation of a chiral enolate.

For instance, a chiral oxazolidinone, such as one derived from the amino acid L-valine, can be acylated with 4-methylpentanoyl chloride. The resulting imide can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with 3-bromobenzyl bromide would proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, directing the incoming electrophile to a specific face of the enolate. Finally, hydrolysis of the oxazolidinone auxiliary would yield the desired this compound with a high degree of diastereomeric excess. The efficiency of this stereochemical control is dictated by the structure of the chiral auxiliary and the reaction conditions.

Substrate-Controlled Asymmetric Inductions

Substrate-controlled asymmetric induction is a strategy where the stereochemistry of a new chiral center is determined by a pre-existing chiral center within the substrate molecule itself. youtube.com This approach is foundational in asymmetric synthesis, particularly when using starting materials from the "chiral pool," such as amino acids or hydroxy acids. rsc.org

A hypothetical synthesis of this compound using this strategy could begin with an enantiomerically pure precursor like (S)-3-hydroxy-4-methylpentanoic acid. orgsyn.org The existing stereocenter at C3 would guide the stereochemical outcome of subsequent reactions. For example, after protecting the hydroxyl and carboxyl groups, a stereocenter at C2 could be introduced. The resident chiral center would influence the facial selectivity of reactions such as conjugate addition or enolate alkylation, leading to the formation of one diastereomer in preference to the other. This method leverages the inherent chirality of the starting material to build complexity in a controlled manner.

Chiral Resolution Techniques

Chiral resolution is a vital process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its constituent enantiopure forms. advanceseng.com This is particularly important in the pharmaceutical industry, as enantiomers of a drug often exhibit different pharmacological activities. frontiersin.org For a carboxylic acid like this compound, several resolution techniques are applicable.

Diastereomeric Salt Formation and Separation

One of the most established and industrially scalable methods for resolving racemic acids is through the formation of diastereomeric salts. acs.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. advanceseng.com This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. acs.org

This difference in solubility allows for their separation by fractional crystallization. google.com The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains in the mother liquor. After separation by filtration, the purified diastereomeric salt is treated with a strong acid to cleave the salt and regenerate the enantiomerically enriched carboxylic acid. The selection of the chiral resolving agent and the crystallization solvent is critical for achieving high efficiency and yield. acs.orgresearchgate.net

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Chemical Class |

| (R)-(+)-α-Methylbenzylamine | Chiral Amine |

| (S)-(-)-α-Methylbenzylamine | Chiral Amine |

| Cinchonidine | Alkaloid |

| Brucine | Alkaloid |

| L-Lysine | Amino Acid |

This table provides examples of commonly used chiral bases for the resolution of racemic acids.

Chromatographic Enantiomeric Separation (e.g., Chiral HPLC, SFC)

Chromatographic methods offer powerful analytical and preparative tools for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for enantioseparation. semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for resolving a broad range of chiral compounds, including 2-arylpropionic acids, which are structurally related to the target compound. frontiersin.org The separation is influenced by the mobile phase composition, temperature, and the specific nature of the CSP.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations due to its speed and reduced consumption of organic solvents. chiraltech.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent like methanol or ethanol. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations compared to HPLC. chiraltech.comchromatographyonline.com Immobilized polysaccharide-based CSPs are highly compatible with SFC and demonstrate excellent enantioselectivity for many chiral acids.

Table 2: Typical Chiral Columns and Conditions for Separating Chiral Acids

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Modifiers (with CO₂) |

| SFC | Immobilized Amylose Phenyl Carbamate | Methanol, Ethanol |

| SFC | Immobilized Cellulose Phenyl Carbamate | Isopropanol, Methanol with additives (e.g., formic acid) |

| HPLC | Coated Amylose Phenyl Carbamate | n-Hexane/Isopropanol |

| HPLC | Coated Cellulose Tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol with additives (e.g., trifluoroacetic acid) |

This interactive table outlines common CSPs and mobile phase systems used in SFC and HPLC for the resolution of chiral carboxylic acids.

Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Applications for Aryl-Bromide Precursors

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. wwjmrd.comlibretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous building blocks.

In the synthesis of this compound, the Suzuki-Miyaura coupling could be employed to construct the core aryl-aliphatic bond. A plausible strategy would involve the coupling of 3-bromophenylboronic acid with an appropriate α-halo ester, such as ethyl 2-bromo-4-methylpentanoate. This approach would be catalyzed by a palladium(0) complex, typically generated in situ, and requires a base to facilitate the transmetalation step. wwjmrd.comresearchgate.net

Alternatively, a precursor containing the 4-methylpentanoic acid moiety could be converted into a boronic ester and then coupled with 1,3-dibromobenzene. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective mono-arylation. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that must be optimized to achieve a high yield of the desired product.

Table 3: Key Components of a Typical Suzuki-Miyaura Reaction

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and promotes oxidative addition/reductive elimination. |

| Organoboron Reagent | 3-Bromophenylboronic acid | Provides the aryl group. |

| Organic Halide | Ethyl 2-bromo-4-methylpentanoate | Provides the aliphatic group and serves as the electrophile. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate and selectivity. |

This interactive table summarizes the essential components and their functions in a Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems and Ligand Optimization for High Yield and Selectivity

The α-arylation of esters, a key step in forming compounds like this compound, is typically achieved through palladium-catalyzed reactions. organic-chemistry.orgacs.org The choice of catalyst and ligand is paramount for achieving high yields and selectivity for the desired mono-arylated product.

The catalytic cycle for these reactions generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the ester enolate, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwwjmrd.com The efficiency of each step is highly dependent on the electronic and steric properties of the ligands attached to the palladium center.

Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability. acs.orgacs.org Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and various biphenyl-based phosphines (e.g., XPhos) have proven effective in promoting the coupling of aryl halides with ester enolates. acs.orgorganic-chemistry.org The selection of the base is also critical; strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are commonly used to generate the ester enolate without competing side reactions. organic-chemistry.orgacs.org

Research has demonstrated that optimizing the combination of the palladium precursor, ligand, and base can lead to high yields at room temperature or slightly elevated temperatures. acs.org For instance, the use of Pd(OAc)₂ or Pd₂(dba)₃ with bulky o-biphenyl phosphine ligands facilitates the α-arylation of various esters with a wide range of aryl bromides. acs.org

Below is a table summarizing representative catalyst systems used for the α-arylation of esters, a reaction central to the synthesis of the target molecule's structural class.

| Palladium Precursor | Ligand | Base | Key Features |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | LiHMDS | Effective for coupling esters with aryl bromides and chlorides, providing high yields. organic-chemistry.orgacs.org |

| Pd(dba)₂ | Pentaphenylferrocenyl di-tert-butylphosphine (Q-phos) | Zinc Enolates / ZnF₂ | Allows for reactions under more neutral conditions, showing remarkable functional group tolerance. nih.gov |

| Pd(OAc)₂ | 2-Methyl-2'-dicyclohexylphosphinobiphenyl | K₃PO₄ | Highly active system allowing for low catalyst loading (0.1-1.0 mol%) for a variety of aryl halides. organic-chemistry.org |

| {[P(t-Bu)₃]PdBr}₂ | (Self-ligated) | Sodium Enolates | Highly reactive dimeric Pd(I) complex effective for reactions with chloroarenes at low catalyst loadings. acs.orgnih.gov |

Post-Coupling Catalyst Removal Methodologies (e.g., Palladium Scavenging)

A significant challenge in syntheses employing palladium catalysts, particularly in the pharmaceutical industry, is the removal of residual palladium from the final active pharmaceutical ingredient (API). arborassays.comvcu.edu Regulatory agencies impose strict limits on the levels of elemental impurities, necessitating efficient purification methods. biotage.com

Several methodologies are available for palladium scavenging:

Adsorption: This is a common and practical approach where the crude product solution is treated with a solid adsorbent that binds to the palladium. arborassays.comacs.org Materials used for this purpose include:

Activated Carbon: Widely used due to its high surface area and porous structure, which can effectively trap palladium residues. arborassays.com

Silica-Based Scavengers: Silica functionalized with sulfur-containing ligands (thiols, thioureas) or other chelating agents shows high affinity and selectivity for palladium. arborassays.comacs.org

Polymeric Resins: Macroporous resins and polymeric supports can be functionalized to selectively chelate and remove palladium. arborassays.comacs.org An example is the use of polychelated resins in a recirculation mode to reduce palladium content from hundreds of ppm down to single digits. acs.org

Crystallization: This standard purification technique can be enhanced to reduce palladium levels. arborassays.com The addition of certain additives, such as N-acetylcysteine or thiourea, can form complexes with palladium that are more soluble in the mother liquor, thus preventing co-crystallization with the product. arborassays.com

Filtration: Simple filtration through materials like Celite can be effective for removing heterogeneous or precipitated palladium catalysts. researchgate.net For homogeneous catalysts, this is often used after a precipitation or adsorption step. researchgate.net

Extraction: Liquid-liquid extraction can be employed to partition the palladium, often as a salt or complex, into an aqueous phase, separating it from the organic product stream. researchgate.net

The choice of method depends on factors such as the nature of the product, the solvent system, and the form of the palladium species in the reaction mixture. acs.org

Other Cross-Coupling Reactions for Related Structural Motifs

While α-arylation is a direct route, other palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis and can be used to construct related structural motifs or precursors. acs.orgrsc.org These reactions are invaluable for forming specific types of carbon-carbon bonds. wwjmrd.com

Heck Reaction: This reaction typically forms a C(sp²)-C(sp²) bond by coupling an aryl or vinyl halide with an alkene. mdpi.com For a structure related to this compound, a Heck reaction could be used to couple an aryl bromide with an appropriate alkene, followed by further functional group manipulation like carbonylation to introduce the carboxylic acid group. mdpi.com

Sonogashira Coupling: This reaction creates a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper. While not a direct route to the target structure, it is a powerful tool for synthesizing precursors containing alkyne functionalities which can then be further transformed.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wwjmrd.com Its high functional group tolerance and reactivity make it a versatile method for creating C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. acs.org

The table below provides a comparison of these key cross-coupling reactions.

| Reaction | Bond Formed | Coupling Partners | Typical Catalyst System | Key Characteristics |

|---|---|---|---|---|

| Heck | C(sp²)-C(sp²) | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | Versatile for alkene arylation/vinylation. mdpi.com |

| Sonogashira | C(sp)-C(sp²) | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Reliable method for synthesizing aryl/vinyl alkynes. |

| Negishi | C(sp²)-C(sp³), C(sp²)-C(sp²) | Organic Halide + Organozinc Reagent | Pd(0) or Ni(0) complex | High reactivity and excellent functional group tolerance. wwjmrd.comacs.org |

| Suzuki | C(sp²)-C(sp²) | Organic Halide + Organoboron Reagent | Pd(0) complex, Base | Mild conditions, commercial availability of reagents, and tolerance to water. wwjmrd.com |

Novel Synthetic Methodologies and Process Intensification

Modern chemical synthesis focuses on improving efficiency, safety, and sustainability. For the production of complex molecules like this compound, novel methodologies such as flow chemistry and the application of green chemistry principles are being increasingly adopted.

Flow Chemistry Approaches for Scale-Up and Efficiency

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing for cross-coupling reactions. acs.orgbohrium.com These benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reaction times and fewer side products. acs.orgacs.org

Improved Safety: Conducting reactions in a small, contained volume minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. acs.org

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than using larger, more hazardous batch reactors. researchgate.net This facilitates easier automation and process control. acs.org

Catalyst Integration: Flow systems are well-suited for using immobilized or heterogeneous catalysts packed into a column or cartridge. acs.orgrsc.org This simplifies the process by integrating the reaction and catalyst separation steps, allowing for continuous product generation without the need for downstream catalyst removal and potentially enabling catalyst recycling. acs.orgriken.jp

For Suzuki-Miyaura coupling, a reaction closely related to the synthesis of the target compound, flow systems using polymeric palladium catalysts have been shown to provide stable, high yields over prolonged operation, even when using water as a solvent. riken.jp

Green Chemistry Principles in Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Key principles relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. wordpress.comacs.org Synthetic routes should be designed to minimize the formation of byproducts. Addition and rearrangement reactions are inherently 100% atom-economical, while substitutions and eliminations generate stoichiometric byproducts. scranton.edu Catalytic reactions are favored over stoichiometric ones as they reduce waste.

Solvent Selection: Solvents constitute a major portion of the waste generated in chemical processes. rsc.orgacs.org Green chemistry encourages the use of safer, more environmentally friendly solvents. digitellinc.com For palladium-catalyzed couplings, research has focused on replacing traditional solvents like toluene or DMF with greener alternatives such as water, bio-based solvents (e.g., limonene, p-cymene), or specialized green solvents like N-Hydroxyethylpyrrolidone (HEP). acs.orgdigitellinc.cominovatus.es The use of water as a solvent in some flow reaction systems further enhances the green credentials of the synthesis. riken.jp

Energy Efficiency: Chemical processes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts that allow for lower reaction temperatures contributes directly to this goal.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. The development of highly selective catalysts that are tolerant of various functional groups can help circumvent the need for protection-deprotection sequences. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and sustainable.

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromophenyl 4 Methylpentanoic Acid

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For 2-(3-Bromophenyl)-4-methylpentanoic acid, these spectroscopic methods would provide key insights into its molecular structure.

Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic ring are often strong and sharp in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form or as a salt, would also be a prominent feature. The C-Br bond would also exhibit a characteristic Raman signal.

A complete vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), would allow for the assignment of all observed IR and Raman bands to specific vibrational modes of the molecule, providing a detailed picture of its molecular structure and bonding.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, if suitable crystals were obtained, this technique would provide unambiguous determination of its molecular structure.

For a chiral molecule like this compound, single-crystal X-ray diffraction using anomalous dispersion could be employed to determine the absolute configuration of the stereocenter at the second carbon atom. This is crucial for understanding its stereospecific interactions in biological systems.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. There are currently no published studies on the polymorphism of this compound.

Crystal engineering studies would involve a systematic investigation of the factors that control the crystallization process to produce different polymorphic forms or co-crystals. By varying crystallization conditions such as solvent, temperature, and the presence of co-formers, it might be possible to isolate different crystalline arrangements. Understanding the polymorphic landscape of this compound would be important for applications where solid-state properties are critical.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are used to investigate the properties of chiral molecules, providing information about their stereochemistry.

Circular Dichroism (CD) for Enantiomeric Excess and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a compound. While experimental CD spectra for this compound are not available, it is expected that the individual enantiomers would show mirror-image CD spectra.

The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the chromophores in the molecule (the phenyl ring and the carboxylic acid group), could be used to determine the absolute configuration of a given enantiomer. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods. CD spectroscopy is also a sensitive method for determining the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD is a powerful tool for characterizing chiral compounds. wikipedia.org The shape of the ORD curve, particularly the presence of plain or anomalous curves with Cotton effects, is related to the absolute configuration of the molecule.

Computational and Theoretical Investigations of 2 3 Bromophenyl 4 Methylpentanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the molecular properties of organic compounds. For a molecule like 2-(3-Bromophenyl)-4-methylpentanoic acid, a functional such as B3LYP paired with a comprehensive basis set like 6-311++G(d,p) is commonly used to achieve a balance between computational cost and accuracy. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy on the potential energy surface. researchgate.net

For this compound, conformational analysis is crucial due to the presence of several rotatable single bonds. The key dihedral angles that define the molecule's shape involve rotation around the bond connecting the phenyl ring to the chiral carbon, the bond between the chiral carbon and the carboxylic acid group, and the bonds within the isobutyl group. By systematically rotating these bonds and performing energy calculations, a series of stable conformers (local minima) can be identified. The global minimum represents the most probable conformation of the molecule in the gas phase.

Illustrative Optimized Geometrical Parameters: The following table shows hypothetical, yet plausible, optimized geometrical parameters for the lowest energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carboxyl)-O(carbonyl) | 1.21 Å |

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(aromatic)-Br | 1.91 Å |

| Bond Angle | O=C-OH | 122.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(chiral)-C(carboxyl) | 65.0° |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Once the geometry is optimized, the electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring, while the LUMO is likely distributed over the electron-accepting carboxylic acid moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this molecule, the most negative potential would be concentrated around the oxygen atoms of the carboxylic acid, with the most positive potential located on the acidic proton of the hydroxyl group.

Illustrative Global Reactivity Descriptors:

| Parameter | Formula | Illustrative Value |

| HOMO Energy (E_HOMO) | - | -6.8 eV |

| LUMO Energy (E_LUMO) | - | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.6 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.8 eV |

| Chemical Softness (S) | 1 / (2η) | 0.18 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.86 eV |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Theoretical calculations can predict spectroscopic data, which serves as a powerful method for structural verification when compared with experimental results. Vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed from the optimized structure. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96 for B3LYP) for better comparison. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then compared to experimental spectra to confirm the proposed structure and assign specific signals.

Illustrative Comparison of Calculated and Experimental IR Frequencies:

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3150 | ~3000 (broad) |

| C-H stretch | Aromatic | 3080 | 3100-3000 |

| C-H stretch | Aliphatic | 2980-2950 | 2960-2850 |

| C=O stretch | Carboxylic Acid | 1745 | 1710 |

| C-Br stretch | Bromo-Aromatic | 690 | 700-600 |

Note: The data in this table is illustrative and represents typical values.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations provide a static, gas-phase picture of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time, typically in a solvated environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and its interactions with its surroundings evolve.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or DMSO). A suitable force field (e.g., AMBER, CHARMM) would be used to describe the inter- and intramolecular forces. The simulation, run for nanoseconds or longer, would reveal the accessible conformational landscape, the stability of different conformers in solution, and specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and calculating the energy barriers associated with chemical transformations.

A plausible route for the synthesis of this compound is a variation of the malonic ester synthesis. masterorganicchemistry.com This could involve the alkylation of an isobutyl-substituted malonic ester with 3-bromobenzyl bromide, followed by hydrolysis and decarboxylation.

DFT calculations can be used to model the key S_N2 alkylation step. By mapping the potential energy surface as the nucleophilic enolate attacks the electrophilic carbon of 3-bromobenzyl bromide, the transition state structure can be located. The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction, providing insight into the reaction kinetics and feasibility. Such studies help optimize reaction conditions and understand the factors controlling product formation.

Energy Profiles and Kinetic Parameters of Transformations

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the energy profiles and kinetic parameters of transformations involving this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition state energies, and predicting kinetic parameters, research has not yet been published that applies these methods to this particular compound.

General computational studies have been conducted on related classes of molecules, such as halogenated organic compounds and substituted phenylalkanoic acids, providing a foundational understanding of potential transformation pathways. These studies often employ density functional theory (DFT) and other ab initio methods to explore reactions like dehalogenation, oxidation, decarboxylation, and esterification. nih.gov However, the specific electronic and steric effects of the 3-bromo and the 4-methylpentanoic acid moieties would uniquely influence the energy landscapes and reaction kinetics, making direct extrapolation from these general studies scientifically unsound.

For instance, theoretical investigations into the dehalogenation of brominated aromatic compounds provide insights into the carbon-bromine bond cleavage mechanisms, which could be relevant to potential reactions of this compound. nih.gov Similarly, computational models of the oxidation of various aldehydes and carboxylic acids have been developed, which could, in principle, be adapted to study the oxidation of this specific molecule. researchgate.net The kinetics of esterification, a common transformation for carboxylic acids, have also been the subject of theoretical analysis, though not for this specific substrate. nih.govmdpi.commdpi.com

To provide detailed energy profiles and kinetic parameters for the transformations of this compound, dedicated computational studies would need to be performed. Such research would involve:

Mapping Potential Energy Surfaces: Identifying the structures of reactants, intermediates, transition states, and products for specific transformations.

Calculating Activation Energies (Ea): Determining the energy barriers for potential reactions, which is crucial for predicting reaction rates.

Determining Reaction Enthalpies (ΔH) and Free Energies (ΔG): Assessing the thermodynamic favorability of different transformation pathways.

Calculating Rate Constants (k): Using transition state theory to predict the kinetic parameters of elementary reaction steps.

Without such specific studies, any discussion of the energy profiles and kinetic parameters for this compound would be purely speculative. The following table illustrates the type of data that such a computational study would aim to generate for a hypothetical transformation, such as hydroxylation, but it must be emphasized that these are representative values and not based on actual research for the compound .

| Transformation Pathway | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|

| Pathway A | Data Not Available | Data Not Available | Data Not Available |

| Pathway B | Data Not Available | Data Not Available | Data Not Available |

Chemical Reactivity and Derivatization of 2 3 Bromophenyl 4 Methylpentanoic Acid

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid group is a hub of reactivity, allowing for its conversion into a variety of other functional groups. These transformations are fundamental for protecting the acid functionality, enhancing its reactivity, or for synthesizing new derivatives with distinct chemical properties.

Esterification is a common and crucial transformation of 2-(3-Bromophenyl)-4-methylpentanoic acid. This reaction is often employed to protect the acidic proton, which might interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. Furthermore, the resulting ester can be a key intermediate for further derivatization.

The most classic method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. organic-chemistry.org

For more sensitive substrates or under milder conditions, other esterification methods can be employed. N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids. nih.gov Another approach involves the use of coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

| Reaction | Reagents and Conditions | Product | Purpose |

| Fischer Esterification | Methanol (CH₃OH), conc. H₂SO₄, heat | Methyl 2-(3-bromophenyl)-4-methylpentanoate | Protection, intermediate for further synthesis |

| Steglich Esterification | Isopropanol, DCC, DMAP, CH₂Cl₂ | Isopropyl 2-(3-bromophenyl)-4-methylpentanoate | Mild conditions for sensitive substrates |

| NBS-Catalyzed Esterification | Ethanol, N-bromosuccinimide (catalyst), 70°C | Ethyl 2-(3-bromophenyl)-4-methylpentanoate | Metal-free synthesis |

This table is interactive. Click on the headers to sort.

The synthesis of amides from this compound is a significant transformation, as the amide bond is a cornerstone of many biologically active molecules and polymers. The most direct method involves the condensation of the carboxylic acid with an amine. However, this typically requires high temperatures and is often inefficient.

A more common and effective strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl derivative, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once formed, the highly electrophilic 2-(3-bromophenyl)-4-methylpentanoyl chloride readily reacts with a wide range of primary or secondary amines to afford the corresponding amide in high yield under mild conditions.

Alternatively, direct amidation methods using coupling reagents have been developed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) can facilitate the one-pot formation of amides from carboxylic acids and amines. wikipedia.org Lewis acids like titanium tetrachloride (TiCl₄) have also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), reflux | 2-(3-Bromophenyl)-4-methylpentanoyl chloride |

| Amidation | Diethylamine, triethylamine, CH₂Cl₂, 0°C to rt | N,N-Diethyl-2-(3-bromophenyl)-4-methylpentanamide |

| Direct Amidation | Benzylamine, B(OCH₂CF₃)₃, MeCN, 80°C | N-Benzyl-2-(3-bromophenyl)-4-methylpentanamide |

This table is interactive. Click on the headers to sort.

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(3-bromophenyl)-4-methylpentan-1-ol. This transformation opens up another avenue for derivatization, as alcohols are versatile functional groups in their own right.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that LiAlH₄ is a very strong reducing agent and will react violently with water. chemguide.co.uk

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids directly. chemguide.co.uk However, the carboxylic acid can be converted to an ester first, which can then be reduced by either LiAlH₄ or, in some cases, by NaBH₄ under more forcing conditions.

| Reducing Agent | Solvent | Workup | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | Dilute H₂SO₄ | 2-(3-Bromophenyl)-4-methylpentan-1-ol |

| Borane (BH₃·THF) | Anhydrous THF | Water | 2-(3-Bromophenyl)-4-methylpentan-1-ol |

This table is interactive. Click on the headers to sort.

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This functionality is particularly valuable for synthesizing more complex molecules, including biaryl compounds, conjugated systems, and precursors for polymers.

The aryl bromide of this compound (or its esterified/protected form) is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The presence of a carboxylic acid group can sometimes interfere with these reactions, so it is often protected as an ester beforehand. reddit.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures. For instance, reacting the methyl ester of the title compound with phenylboronic acid would yield methyl 2-(biphenyl-3-yl)-4-methylpentanoate. acs.orgmdpi.com

Heck-Mizoroki Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, typically with trans stereochemistry. Coupling with an alkene like styrene (B11656) would introduce a styrenyl group onto the phenyl ring. researchgate.netorganic-chemistry.org Carboxylic acids have also been shown to act as directing groups in certain Heck reactions. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a key method for synthesizing aryl alkynes, which are important precursors for various materials and pharmaceuticals.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgwikipedia.org This provides a direct route to arylamine derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-alkene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diaryl-alkyne |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-amine |

This table is interactive. Click on the headers to sort.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

However, for SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the phenyl ring lacks any strong electron-withdrawing groups. The carboxylic acid (or its corresponding carboxylate) is only a weakly deactivating group. Therefore, the bromophenyl moiety of this compound is not sufficiently activated to undergo nucleophilic aromatic substitution under standard SNAr conditions. Reactions with typical nucleophiles like hydroxide (B78521) or alkoxides would not proceed. Forcing conditions, such as very high temperatures or the use of extremely strong bases (which could promote an elimination-addition benzyne (B1209423) mechanism), would be required, and these conditions would likely be incompatible with the rest of the molecule. masterorganicchemistry.com

Stereoselective Transformations of the Chiral Center

The chiral center at the α-position of this compound is a key determinant of its potential biological activity. The ability to control the stereochemistry at this center is crucial for structure-activity relationship studies and the development of stereochemically pure compounds. This section explores the stereoselective transformations of this chiral center, focusing on epimerization and derivatization reactions that either maintain or invert its configuration.

Future Research Directions and Academic Applications

Development of Novel and More Efficient Synthetic Strategies for the Compound

The synthesis of 2-(3-Bromophenyl)-4-methylpentanoic acid is an area ripe for innovation. Current synthetic approaches to analogous 2-arylalkanoic acids often rely on classical methods that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on the development of more efficient and sustainable synthetic routes.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a convergent strategy could involve the coupling of a suitable bromobenzene (B47551) derivative with a chiral pentanoic acid synthon. The development of novel catalyst systems, perhaps employing earth-abundant metals, could enhance the efficiency and reduce the environmental impact of such a synthesis.

Another area of exploration is the application of asymmetric catalysis to introduce the chiral center with high enantioselectivity. rsc.orgrsc.org Dynamic kinetic resolution of a racemic mixture of the acid or its precursor could also be a viable strategy, providing a single enantiomer in high yield. rsc.orgrsc.org Furthermore, the development of biocatalytic methods, utilizing enzymes to perform key transformations, could offer a highly selective and environmentally benign approach to the synthesis of this compound. Researchers are continuously exploring novel catalytic systems to synthesize complex carboxylic acids under milder conditions and with a broader range of compatible starting materials. patsnap.com

A hypothetical novel synthetic strategy could involve the asymmetric alkylation of a chiral amide anion, a method that has shown promise for the synthesis of other 2-alkylalkanoic acids. sciengine.com The table below outlines some potential modern synthetic approaches that could be investigated.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Cross-Coupling | High convergency, potential for high enantioselectivity. | Development of novel chiral ligands and catalysts. |

| Dynamic Kinetic Resolution | High theoretical yield of a single enantiomer from a racemate. | Design of efficient racemization and resolution catalysts. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific substrate recognition. |

| C-H Activation/Functionalization | Atom-economical, avoids pre-functionalization of starting materials. | Discovery of catalysts for regioselective C-H activation. |

Exploration of its Role as a Key Chiral Building Block in Complex Organic Synthesis

The structural characteristics of this compound make it an attractive chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govbuchler-gmbh.com The presence of a stereocenter allows for the construction of enantiomerically pure target molecules, which is crucial for biological activity. researchgate.netambeed.comsigmaaldrich.com

The bromophenyl group serves as a versatile handle for further chemical modifications through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents, enabling the generation of a library of compounds for biological screening. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and alcohols, providing further avenues for structural elaboration.

Future research in this area will likely involve the incorporation of this building block into the synthesis of novel bioactive compounds. Its potential applications could range from the development of new therapeutic agents to the creation of advanced materials with specific optical or electronic properties. The synthesis of complex chiral drug candidates is greatly facilitated by the availability of such versatile building blocks. nih.gov

Advanced Spectroscopic Methodologies for In-Situ Reaction Monitoring of its Synthesis

To optimize the synthesis of this compound, a thorough understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques for in-situ reaction monitoring can provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable insights into the reaction progress. mt.comspectroscopyonline.com

Future research could focus on the application of techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor the synthesis in real-time. rsc.orgnih.govrsc.orgpharmtech.com In-situ FTIR spectroscopy can track the changes in vibrational frequencies associated with the conversion of functional groups, while in-situ NMR spectroscopy can provide detailed structural information about all species in the reaction mixture. rptu.demagritek.comresearchgate.net

The use of flow chemistry platforms coupled with in-line spectroscopic analysis would be a particularly powerful approach. rsc.org This would allow for rapid optimization of reaction parameters, such as temperature, pressure, and catalyst loading, leading to improved yields and selectivity. The data obtained from these in-situ studies would also be crucial for the development of robust and scalable manufacturing processes.

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis Monitoring |

| In-situ FTIR | Changes in functional groups. | Monitoring the conversion of a starting material's functional group to the carboxylic acid. rsc.orgnih.govrsc.org |

| In-situ NMR | Detailed structural information and quantification of species. | Tracking the formation of the product and any intermediates or byproducts in real-time. pharmtech.comrptu.de |

| Raman Spectroscopy | Complementary vibrational information, often suitable for aqueous systems. | Monitoring reactions in aqueous media or those involving symmetric bonds. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Following the consumption of a UV-active starting material. |

Theoretical Studies on Reaction Selectivity and Mechanism within its Synthetic Pathways

Computational chemistry offers a powerful tool for understanding and predicting the outcomes of chemical reactions. nih.gov Theoretical studies can provide deep insights into the reaction mechanisms, transition states, and the origins of selectivity in the synthesis of this compound. ufl.eduescholarship.orgrsc.org

Future research in this area could employ density functional theory (DFT) calculations to investigate various potential synthetic routes. For example, computational modeling could be used to predict the regioselectivity of the bromination of a precursor molecule, helping to design a synthesis that favors the desired 3-bromo isomer. The Hammond postulate suggests that for a highly endothermic reaction like bromination, the transition state will more closely resemble the products, leading to higher selectivity. stackexchange.commasterorganicchemistry.comucalgary.ca

Furthermore, theoretical calculations can be used to understand the stereoselectivity of asymmetric reactions. By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict which enantiomer will be formed preferentially. This knowledge can guide the design of new and more effective chiral catalysts. Computational studies can also help to elucidate complex reaction networks and identify potential side reactions, aiding in the optimization of reaction conditions to maximize the yield of the desired product. acs.org

| Computational Method | Application in Studying the Synthesis | Expected Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures. | Understanding reaction mechanisms and predicting reaction barriers. ufl.edu |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories. | Investigating dynamic effects and non-statistical reaction outcomes. escholarship.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions. | Elucidating the role of the enzyme's active site in catalysis. |

| Chemoinformatics and Machine Learning | Prediction of reaction outcomes based on existing data. | Rapid screening of potential synthetic routes and reaction conditions. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromophenyl substitution) and detects impurities.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC assesses purity, while chiral HPLC distinguishes enantiomers .

Q. Advanced

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions, which may affect bioactivity data .

What strategies improve yield in large-scale synthesis of this compound derivatives?

Q. Advanced

- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for safer, higher-yielding couplings.

- Flow Chemistry : Continuous reactors enhance reproducibility in hydrogenolysis steps.

- DoE (Design of Experiments) : Statistically optimize variables like solvent polarity (e.g., THF vs. DCM) and stoichiometry .

How should this compound be stored to prevent degradation?

Q. Basic

- Store at 2–8°C under inert gas (N₂/Ar) to avoid hydrolysis of acid or ester functionalities.

- Use amber vials to prevent photodegradation of the bromophenyl moiety .

What in vitro models are suitable for evaluating the pharmacological activity of this compound?

Q. Advanced

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values for targets like carboxyl peptidases.

- Cell-Based Models : Primary hepatocytes or engineered cell lines (e.g., HEK293T) assess cytotoxicity and metabolic stability.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors or transporters .

How do substituents on the bromophenyl ring affect physicochemical and biological properties?

Q. Advanced

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but may reduce solubility.

- Para-Substitution : Enhances steric hindrance, potentially lowering binding affinity compared to meta-substitution.

- Comparative SAR Studies : Use analogs like 4-bromophenylboric acid anhydride to correlate logP values with membrane permeability .

What challenges arise in purifying enantiomers, and how can they be addressed?

Q. Advanced

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IA).

- Diastereomeric Salt Formation : React with chiral amines (e.g., cinchonidine) to separate enantiomers via crystallization.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.